molecular formula C28H21NO2 B13778180 3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one

3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one

Cat. No.: B13778180
M. Wt: 403.5 g/mol
InChI Key: FTZXDZQJFKXEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one, commonly referred to as ACRXTN, is a thermally activated delayed fluorescence (TADF) materialThe unique properties of ACRXTN, such as its ability to undergo efficient reverse intersystem crossing, make it a valuable component in the development of high-efficiency OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACRXTN involves the reaction of 9,9-dimethylacridine with xanthen-9-one under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ACRXTN can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ACRXTN undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ACRXTN can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of ACRXTN involves the reverse intersystem crossing process, where non-radiative triplet states are converted to radiative singlet states. This process is facilitated by the small energy gap between the singlet and triplet states, allowing efficient up-conversion of triplet excitons to singlet excitons. The singlet excitons then decay radiatively, producing delayed fluorescence . The molecular targets and pathways involved in this process include the interaction of the carbonyl oxygen with the donor unit, which plays a crucial role in the reverse intersystem crossing mechanism .

Properties

Molecular Formula

C28H21NO2

Molecular Weight

403.5 g/mol

IUPAC Name

3-(9,9-dimethylacridin-10-yl)xanthen-9-one

InChI

InChI=1S/C28H21NO2/c1-28(2)21-10-4-6-12-23(21)29(24-13-7-5-11-22(24)28)18-15-16-20-26(17-18)31-25-14-8-3-9-19(25)27(20)30/h3-17H,1-2H3

InChI Key

FTZXDZQJFKXEGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6O5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.